molecular formula C22H21BrN2O2 B10902624 (1Z)-1-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-(3-methylphenyl)hydrazine

(1Z)-1-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-(3-methylphenyl)hydrazine

Cat. No.: B10902624
M. Wt: 425.3 g/mol
InChI Key: MPJNJIKXLRADTI-OYKKKHCWSA-N
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Description

(1Z)-1-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-(3-methylphenyl)hydrazine is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a bromine atom, and a methoxy group attached to a benzylidene moiety, along with a hydrazine linkage to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-(3-methylphenyl)hydrazine typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde with 2-(3-methylphenyl)hydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-(3-methylphenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium iodide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Sodium iodide, potassium cyanide; in polar aprotic solvents such as dimethyl sulfoxide or acetone.

Major Products

Scientific Research Applications

(1Z)-1-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-(3-methylphenyl)hydrazine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Properties

Molecular Formula

C22H21BrN2O2

Molecular Weight

425.3 g/mol

IUPAC Name

N-[(Z)-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-methylaniline

InChI

InChI=1S/C22H21BrN2O2/c1-16-7-6-10-19(11-16)25-24-14-18-12-20(23)22(21(13-18)26-2)27-15-17-8-4-3-5-9-17/h3-14,25H,15H2,1-2H3/b24-14-

InChI Key

MPJNJIKXLRADTI-OYKKKHCWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C\C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)NN=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC

Origin of Product

United States

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